molecular formula C17H18O5S2 B15077267 1,3-Bis-(toluene-4-sulfonyl)-propan-2-one CAS No. 39180-21-7

1,3-Bis-(toluene-4-sulfonyl)-propan-2-one

Cat. No.: B15077267
CAS No.: 39180-21-7
M. Wt: 366.5 g/mol
InChI Key: PVUWDZWMHBVHGR-UHFFFAOYSA-N
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Description

1,3-Bis-(toluene-4-sulfonyl)-propan-2-one is an organic compound that features two toluene-4-sulfonyl groups attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-(toluene-4-sulfonyl)-propan-2-one typically involves the reaction of toluene-4-sulfonyl chloride with a suitable ketone precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-(toluene-4-sulfonyl)-propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-Bis-(toluene-4-sulfonyl)-propan-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis-(toluene-4-sulfonyl)-propan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl groups can participate in nucleophilic substitution reactions, while the ketone moiety can undergo addition reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Toluene-4-sulfonyl chloride: A precursor used in the synthesis of 1,3-Bis-(toluene-4-sulfonyl)-propan-2-one.

    Propan-2-one: The ketone backbone of the compound.

    Sulfonyl derivatives: Compounds with similar sulfonyl functional groups.

Uniqueness

This compound is unique due to the presence of two sulfonyl groups attached to a single ketone backbone. This structure imparts specific chemical properties that make it valuable in various applications, such as its ability to undergo multiple types of chemical reactions and its potential use in the synthesis of complex molecules.

Properties

CAS No.

39180-21-7

Molecular Formula

C17H18O5S2

Molecular Weight

366.5 g/mol

IUPAC Name

1,3-bis-(4-methylphenyl)sulfonylpropan-2-one

InChI

InChI=1S/C17H18O5S2/c1-13-3-7-16(8-4-13)23(19,20)11-15(18)12-24(21,22)17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3

InChI Key

PVUWDZWMHBVHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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